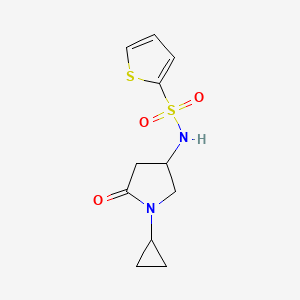

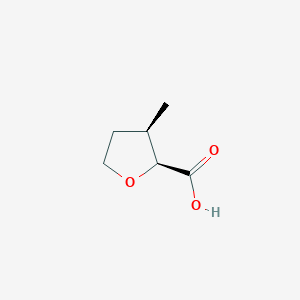

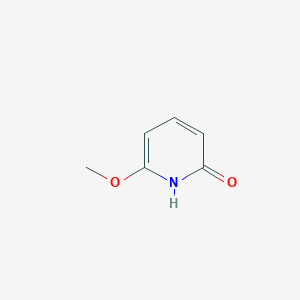

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide, also known as CP-690,550, is a novel immunosuppressive drug that has been developed for the treatment of autoimmune diseases. It is a potent inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of cytokines involved in immune responses.

Aplicaciones Científicas De Investigación

Selective Discrimination of Thiophenols

A study describes the development of a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols. This probe incorporates a sulfonamide group for enhanced selectivity and sensitivity in detecting thiophenols in environmental and biological samples, demonstrating its application prospect in environmental and biological sciences (Wang et al., 2012).

Synthesis of Thiomorpholin-3-ones

Another research effort outlines a gold-catalyzed oxidative N-cyclisation strategy that enables the preparation of α-aryl thiomorpholin-3-ones from ynamides. This process involves a cascade of oxidation, cyclisation, and sigmatropic rearrangement, highlighting a novel application of sulfonamide compounds in organic synthesis (Baker & Davies, 2019).

C–H/C–H Cross-Coupling for Bi(hetero)aryl Scaffolds

Research has demonstrated an efficient rhodium-catalyzed oxidative C–H/C–H cross-coupling between (hetero)aromatic sulfonamide and a (hetero)arene to afford ortho-sulfonamido bi(hetero)aryls. This methodology is notable for its broad substrate scope and good functional group tolerance, with potential applications in drug discovery and material science (Ran et al., 2018).

Antitumor and Antibacterial Agents

A study on the synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives has revealed potent antitumor and antibacterial activities. This research underscores the therapeutic potential of sulfonamide derivatives, especially their application in developing new treatments for various cancers and bacterial infections (Hafez et al., 2017).

Computational Study on Thiophene Sulfonamide Derivatives

A comprehensive computational study on thiophene sulfonamide derivatives evaluated their geometric parameters, molecular orbitals, and thermodynamic parameters. This study is crucial for understanding the structural and electronic properties of sulfonamide derivatives, facilitating the design of new drugs with optimized pharmacological properties (Mubarik et al., 2021).

Propiedades

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S2/c14-10-6-8(7-13(10)9-3-4-9)12-18(15,16)11-2-1-5-17-11/h1-2,5,8-9,12H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWCMADGRSQRJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2439398.png)

![N-[cyano(2-methoxyphenyl)methyl]-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2439400.png)

![3-hexyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-((4-Tosylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-4-ol](/img/structure/B2439404.png)

![N-(4-chlorobenzyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2439410.png)

![6-(4-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2439413.png)